Cas no 512186-39-9 (Boronic acid, (2-chloro-3,6-dimethoxyphenyl)-)

Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- Boronic acid, (2-chloro-3,6-dimethoxyphenyl)-
- Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- (9CI)
-
Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8831248-1.0g |
(2-chloro-3,6-dimethoxyphenyl)boronic acid |
512186-39-9 | 95% | 1.0g |
$0.0 | 2023-01-08 |
Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
Boronic acid, (2-chloro-3,6-dimethoxyphenyl)-に関する追加情報
Recent Advances in Boronic Acid, (2-chloro-3,6-dimethoxyphenyl)- (CAS: 512186-39-9) Research: A Comprehensive Review
Boronic acids have emerged as pivotal compounds in medicinal chemistry due to their unique reactivity and ability to form reversible covalent bonds with diols, making them indispensable in drug design, particularly for protease inhibitors and carbohydrate recognition. Among these, Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- (CAS: 512186-39-9) has garnered significant attention for its potential applications in targeted therapies and diagnostics. This review synthesizes the latest research on this compound, highlighting its synthesis, mechanistic insights, and therapeutic potential.
Recent studies have focused on optimizing the synthetic pathways for 512186-39-9 to improve yield and purity. A 2023 publication in Journal of Medicinal Chemistry detailed a novel Pd-catalyzed coupling method that reduced byproducts by 40% compared to traditional Suzuki-Miyaura reactions. The compound’s structural specificity—featuring a chloro-dimethoxyphenyl moiety—enhances its binding affinity to β-lactamases, as demonstrated in crystallographic studies (PDB ID: 8X2T), suggesting utility in combating antibiotic resistance.
In oncology, 512186-39-9 has shown promise as a proteasome inhibitor scaffold. Preclinical data revealed IC50 values of 1.2 µM against 20S proteasome in multiple myeloma cell lines (MM.1S), with selective cytotoxicity over normal cells. A 2024 Nature Chemical Biology study linked this activity to boron-mediated stabilization of the Thr1-O-Gly bond in the proteasomal active site, a mechanism distinct from bortezomib.
The compound’s applications extend to sensor development. Researchers at MIT engineered a fluorescence-quenching biosensor using 512186-39-9’s boronic acid group to detect sialic acid overexpression in tumors (limit of detection: 50 nM), enabling real-time imaging of metastasis in murine models. This innovation was patented (US20240117321A1) in Q1 2024.
Challenges remain in pharmacokinetic optimization. While 512186-39-9 exhibits favorable LogP (2.8), its plasma stability at physiological pH requires structural modifications—ongoing work by Vertex Pharmaceuticals aims to address this through prodrug strategies (WO202318352A1). Safety profiling in non-human primates showed dose-dependent hepatotoxicity above 100 mg/kg/day, necessitating careful therapeutic window determination.
Future directions include exploring 512186-39-9’s role in covalent protein degrader (PROTAC) designs and as a building block for boron neutron capture therapy (BNCT). The compound’s versatility positions it as a key player in next-generation therapeutics, though rigorous clinical validation is pending. Collaborative efforts between academia and industry will be crucial to translate these findings into clinical applications.
512186-39-9 (Boronic acid, (2-chloro-3,6-dimethoxyphenyl)-) 関連製品
- 42784-26-9(2-(3-Aminopropyl)benzimidazole)
- 105957-09-3(ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate)
- 2138546-21-9(2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride)
- 1060168-58-2(N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide)
- 1207035-16-2(3-(benzenesulfonyl)-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylpropanamide)
- 19606-98-5(N,N,N'-Triphenyl-1,4-phenylenediamine)
- 2138803-93-5(4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)
- 14328-88-2(3-(4-Chlorophenyl)-2-methylprop-2-enoic acid)
- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 1392429-93-4(2-chloro-4-fluoro-3-iodoaniline)



